N-(2,5-dimethylphenyl)-2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
Description
This compound features a pyrazolo[1,5-a]pyrazine core substituted with a 2-methoxyphenyl group at position 2 and a sulfanyl-acetamide moiety at position 2. The acetamide nitrogen is further substituted with a 2,5-dimethylphenyl group.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2S/c1-15-8-9-16(2)18(12-15)25-22(28)14-30-23-20-13-19(26-27(20)11-10-24-23)17-6-4-5-7-21(17)29-3/h4-13H,14H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHILYRBWSZVSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethylphenyl)-2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound, focusing on its antimicrobial and anticancer properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C21H22N4O2S
- Molecular Weight : 394.49 g/mol
The compound features a 2,5-dimethylphenyl moiety linked to a pyrazolo[1,5-a]pyrazine derivative through a sulfanyl group, which is significant for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing the 2,5-dimethylphenyl scaffold. This scaffold is prevalent in various antimicrobial agents and has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Against | Reference |
|---|---|---|
| Echinocandins | Fungal pathogens | |
| Linezolid | Gram-positive bacteria | |
| Novel thiazole derivatives | Multi-drug resistant strains |
Research indicates that compounds similar to this compound can exhibit broad-spectrum antimicrobial activity. The presence of the pyrazolo moiety enhances its interaction with microbial targets.
Anticancer Activity
The anticancer properties of this compound were evaluated using various cancer cell lines. The results indicate that compounds with similar structural features can inhibit cell proliferation and induce apoptosis in cancer cells.
Table 2: Anticancer Activity of Related Compounds
| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 4-Methylphenyl-Pyrazole Derivative | A549 (Lung cancer) | 15 | |
| Thiazole Derivatives | MCF-7 (Breast cancer) | 12 |
Structure-Activity Relationship (SAR)
The SAR studies conducted on various derivatives of the pyrazolo[1,5-a]pyrazine framework suggest that modifications to the phenyl and acetamide groups significantly influence biological activity. For instance, the introduction of electron-withdrawing or electron-donating groups can enhance potency against specific microbial strains or cancer cell lines.
Case Studies
A recent study synthesized a series of pyrazole derivatives and evaluated their biological activities. Among these, certain derivatives exhibited promising results against resistant bacterial strains and showed cytotoxic effects on cancer cells.
Case Study Summary
- Objective : Evaluate the antimicrobial and anticancer properties of synthesized pyrazole derivatives.
- Methods : In vitro assays against bacterial pathogens and cancer cell lines.
- Findings : Several derivatives demonstrated significant activity, indicating potential for further development as therapeutic agents.
Comparison with Similar Compounds
Structural Analogs with Pyrazolo[1,5-a]pyrimidine Cores
- Core Structure : Pyrazolo[1,5-a]pyrimidine (vs. pyrazine in the target compound).
- Substituents :
- F-DPA: 4-Fluorophenyl at position 2, diethylacetamide at position 3.
- DPA-714: 4-(2-Fluoroethoxy)phenyl at position 2, diethylacetamide at position 3.
- Applications : Radiolabeled ligands for imaging neuroinflammation via TSPO (translocator protein) binding .
- The sulfanyl group in the target replaces fluorine or fluoroethoxy groups, which may reduce metabolic lability but increase lipophilicity .
Acetamide Derivatives with Heterocyclic Cores
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide ():
- Core Structure : Benzothiazole (vs. pyrazolo-pyrazine).
- Substituents : Trifluoromethylbenzothiazole and dimethoxyphenyl.
- Key Differences : The benzothiazole core lacks the fused pyrazine system, reducing π-stacking interactions critical for CNS targets. The dimethoxyphenyl group may enhance solubility compared to the target’s dimethylphenyl .
N-(2-Bromo-4-methylphenyl)-2-(5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)acetamide ():
- Core Structure : Pyrazolo[1,5-a]pyrimidine.
- Substituents : Bromo-methylphenyl on acetamide, phenyl on pyrimidine.
- Applications : Structural studies highlight conformational flexibility due to bromine substitution.
- Key Differences : The bromine atom increases molecular weight and may influence halogen bonding, unlike the methoxy group in the target compound .
Sulfanyl-Containing Acetamides
2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide ():
- Core Structure : Simple acetamide with sulfanyl linkage.
- Substituents: Aminophenyl and methoxyphenyl.
- Applications : Antimicrobial activity due to the amide-sulfanyl motif.
- Key Differences : The absence of a fused heterocyclic core limits its utility in receptor-specific binding compared to the target compound .
Agrochemical Analogs
- Core Structure : Triazolo[1,5-a]pyrimidine.
- Substituents : Sulfonamide and difluorophenyl.
- Applications : Herbicide targeting acetolactate synthase.
- Key Differences : The sulfonamide group and triazole core diverge significantly from the target’s sulfanyl-acetamide and pyrazine system, reflecting distinct modes of action .
Comparative Data Table
Research Findings and Implications
- Metabolic Stability : The sulfanyl group in the target compound may confer resistance to oxidative metabolism compared to ether-linked fluorinated analogs like DPA-714 .
- Structural Flexibility : The pyrazine core’s nitrogen arrangement allows for unique hydrogen-bonding interactions, differentiating it from pyrimidine-based ligands in TSPO binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
